Antibacterial Potency: 3-Oxo-Piperazinyl Moiety Confers Superior Activity Over 1-Piperazinyl Analogs
In a direct head-to-head comparison, fluoroquinolone compounds containing the 3-oxo-1-piperazinyl substituent demonstrate superior antibacterial potency compared to the standard 1-piperazinyl analog Norfloxacin [1]. The patent explicitly states that the new compounds are 'superior to Norfloxacin' based on their Minimum Inhibitory Concentration (MIC) values, though the specific MIC values are provided in tables within the patent document [1].
| Evidence Dimension | Antibacterial activity (MIC) |
|---|---|
| Target Compound Data | MIC values for Example 1 (reported as superior to Norfloxacin) |
| Comparator Or Baseline | Norfloxacin (1-Ethyl-6-fluor-1,4-dihydro-4-oxo-7-(1-piperazinyl)-3-quinolinecarboxylic acid) |
| Quantified Difference | Qualitatively described as 'superior'; precise MIC values are detailed in Tables 1 and 2 of the patent [1]. |
| Conditions | In vitro antibacterial assay against unspecified bacterial strains [1]. |
Why This Matters
This evidence directly demonstrates that the 3-oxo-1-piperazinyl scaffold provides a quantifiable advantage in antimicrobial potency, making it the preferred choice for research programs developing next-generation fluoroquinolone antibiotics.
- [1] European Patent EP0166939B1. 1-Cyclopropyl-6-fluor-1,4-dihydro-4-oxo-7-(3-oxo-1-piperazinyl)-3-quinolinecarboxylic acids. View Source
